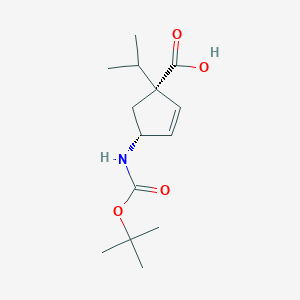
(1R,4R)-4-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R)-4-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid is a compound of significant interest in medicinal chemistry. It is primarily utilized for synthesizing enzyme inhibitors targeting E1 activating enzymes implicated in cancer . The unique cyclopentene structure of this compound enhances bioavailability and facilitates functionalization, making it a valuable building block in drug discovery .
Méthodes De Préparation
The synthesis of (1R,4R)-4-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid involves several steps. It is synthesized from N-Boc-(-)-amino acid methyl ester, involving controlled reactions and selective hydrolysis to isolate the desired trans isomer using Candida rugosa lipase . The isolation process employs extraction with organic solvents and characterization through techniques like GC-MS to ensure high purity .
Analyse Des Réactions Chimiques
(1R,4R)-4-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include bases like sodium hydroxide and acids like trifluoroacetic acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(1R,4R)-4-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid has garnered significant interest in various fields:
Mécanisme D'action
The mechanism of action of (1R,4R)-4-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid involves its interaction with molecular targets, particularly E1 activating enzymes. These enzymes play a critical role in regulating cell proliferation, and the compound’s unique structure allows it to inhibit their activity effectively . This inhibition can lead to the suppression of abnormal cell growth, making it a promising candidate for cancer treatment .
Comparaison Avec Des Composés Similaires
(1R,4R)-4-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid is unique due to its specific cyclopentene structure and the presence of the tert-butoxycarbonyl protecting group. Similar compounds include:
tert-Butyloxycarbonyl-protected amino acids: These compounds also contain the tert-butoxycarbonyl group and are used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These ionic liquids are derived from tert-butoxycarbonyl-protected amino acids and are used in peptide synthesis.
Propriétés
Formule moléculaire |
C14H23NO4 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
(1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylcyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-9(2)14(11(16)17)7-6-10(8-14)15-12(18)19-13(3,4)5/h6-7,9-10H,8H2,1-5H3,(H,15,18)(H,16,17)/t10-,14+/m0/s1 |
Clé InChI |
HZVIDQBUBDETLO-IINYFYTJSA-N |
SMILES isomérique |
CC(C)[C@@]1(C[C@H](C=C1)NC(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC(C)C1(CC(C=C1)NC(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


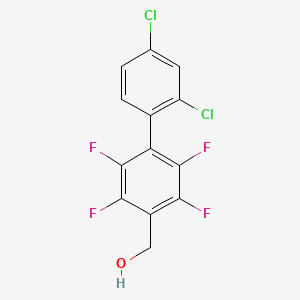
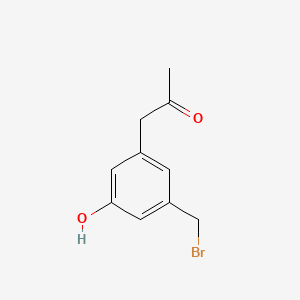
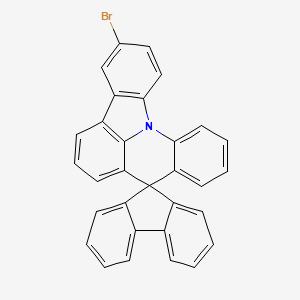
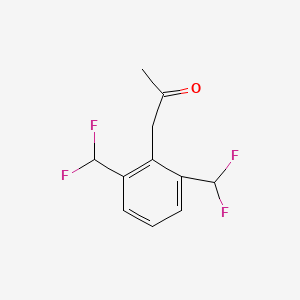

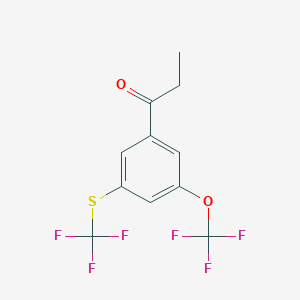
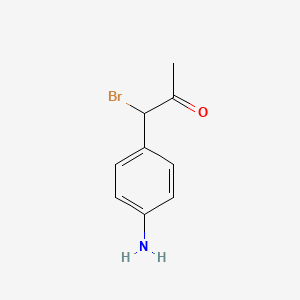
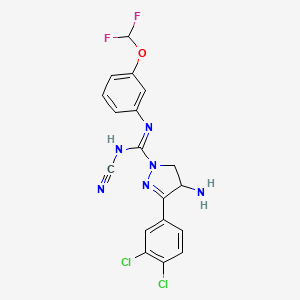
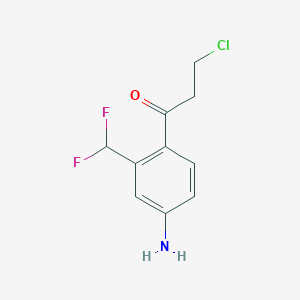
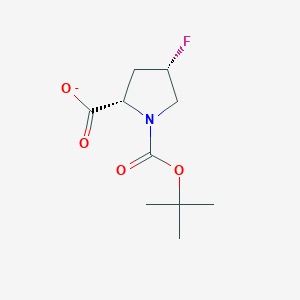
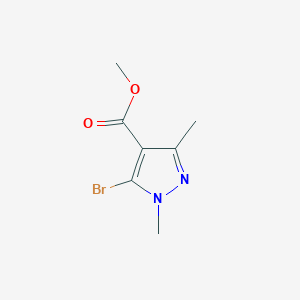
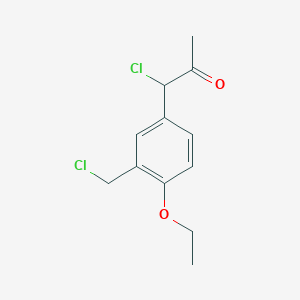
![2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol](/img/structure/B14048122.png)
![Methyl 2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetate](/img/structure/B14048123.png)
